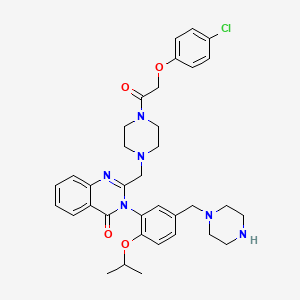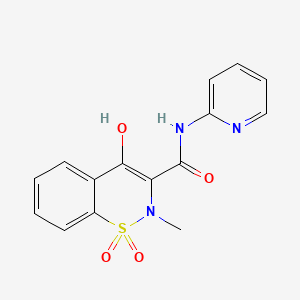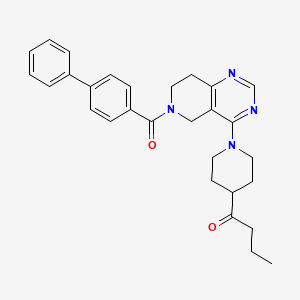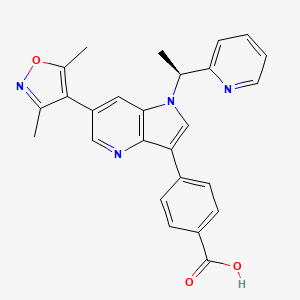
Prexasertib lactate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prexasertib lactate hydrate is a small molecule checkpoint kinase inhibitor, primarily targeting checkpoint kinase 1 and checkpoint kinase 2. This compound is known for its ability to induce DNA damage and apoptosis in tumor cells, making it a promising candidate in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prexasertib lactate hydrate is synthesized through a multistep process involving continuous-flow solid-phase synthesis. This method allows for the automated and efficient production of the compound. The synthesis involves several steps, including the formation of key intermediates and the final product under controlled conditions .
Industrial Production Methods: The industrial production of this compound has been optimized using continuous-flow current good manufacturing practices (CGMP). This method involves eight continuous unit operations, including reactors, extractors, evaporators, crystallizers, and filters. This process ensures high yield and purity of the compound, suitable for clinical trials .
Analyse Chemischer Reaktionen
Types of Reactions: Prexasertib lactate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
Prexasertib lactate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of checkpoint kinase inhibition on DNA damage and repair mechanisms.
Biology: The compound is studied for its role in cell cycle regulation and apoptosis in various cell lines.
Wirkmechanismus
Prexasertib lactate hydrate exerts its effects by inhibiting checkpoint kinase 1 and checkpoint kinase 2. These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, this compound induces DNA double-strand breaks, leading to apoptosis in tumor cells. This mechanism makes it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Rucaparib: Another checkpoint kinase inhibitor with similar mechanisms of action.
Olaparib: A poly (ADP-ribose) polymerase inhibitor that also targets DNA damage response pathways.
Niraparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Uniqueness: Prexasertib lactate hydrate is unique due to its selective inhibition of checkpoint kinase 1 and checkpoint kinase 2, leading to a specific induction of DNA damage and apoptosis in tumor cells. This specificity makes it a valuable compound in cancer research and therapy .
Eigenschaften
CAS-Nummer |
2100300-72-7 |
|---|---|
Molekularformel |
C21H27N7O6 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2/t;2-;/m.0./s1 |
InChI-Schlüssel |
SQQVRJAAUOKBIG-TYOUJGAFSA-N |
SMILES |
N#CC1=NC=C(NC2=NNC(C3=C(OC)C=CC=C3OCCCN)=C2)N=C1.OC(C)C(O)=O.[H]O[H] |
Isomerische SMILES |
C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O |
Kanonische SMILES |
CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Prexasertib monolactate monohydrate; Prexasertib monolactate monohydrate salt; LY2606368; LY-2606368; LY 2606368. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









